Lipoamido-PEG2-OH
Description
Overview of Lipoamide (B1675559) and Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Biology
The structure and function of Lipoamido-PEG2-alcohol are best understood by examining its constituent parts: lipoamide and polyethylene glycol (PEG) linkers.
Lipoamide is the amide derivative of lipoic acid, a naturally occurring dithiol compound. wikipedia.orgnih.govcaymanchem.com In biological systems, it functions as an essential cofactor for several key enzyme complexes, including those involved in the citric acid cycle and the catabolism of amino acids. caymanchem.com Lipoamide is covalently attached to specific lysine residues on these enzymes through a post-translational modification known as lipoylation. caymanchem.com In chemical biology and materials science, the dithiolane ring of lipoamide is of particular interest due to its ability to form stable dithiocarbamate bonds with metal surfaces, such as gold, making it an effective anchor for surface modification of nanoparticles and sensors. nanocs.netbiochempeg.com
Polyethylene Glycol (PEG) linkers , also known as PEG spacers, are synthetic polymers composed of repeating ethylene oxide units. chempep.com They are widely used in bioconjugation, the process of linking molecules together to create new constructs with combined functionalities. axispharm.com The attachment of PEG chains, a process called PEGylation, confers several advantageous properties to biomolecules, drugs, and nanoparticles. thermofisher.com These properties include increased water solubility, enhanced stability, and reduced immunogenicity. axispharm.combroadpharm.com PEG linkers can be synthesized with various reactive functional groups at their ends, allowing them to connect different molecular entities. chempep.combroadpharm.com They come in two main classes: monodisperse (or discrete) PEGs, which have a specific, single molecular weight, and polydisperse PEGs, which are a mixture of polymers with an average molecular weight. broadpharm.combroadpharm.com
| Component | Key Features | Primary Role in Chemical Biology |
|---|---|---|
| Lipoamide | - Amide of lipoic acid. nih.gov | - Anchoring to metal surfaces (e.g., gold nanoparticles). biochempeg.com |
| PEG Linkers | - Repeating ethylene oxide units. chempep.com | - Increase solubility and stability of conjugates. axispharm.com |
Significance of Multifunctional Linkers in Advanced Chemical Synthesis and Bioconjugation
The advancement of complex molecular systems for applications in drug delivery, diagnostics, and materials science relies heavily on the use of sophisticated chemical linkers. While simple linkers connect two entities, multifunctional linkers possess several different reactive groups, allowing for the incorporation of multiple functionalities within a single, streamlined construct. nih.govacs.org
In advanced chemical synthesis, particularly solid-phase synthesis, multifunctional linkers are instrumental. nih.gov They provide versatile platforms for building libraries of small molecules, where different parts of the linker can be addressed in a controlled manner to introduce chemical diversity. acs.orgnih.gov For instance, a triazene-based linker can be used to attach molecules to a solid support and then cleaved in various ways to generate different functional groups on the final product. acs.org This approach offers greater flexibility compared to traditional monofunctional linkers, which are typically designed to release only one type of functional group. acs.org
Lipoamido-PEG2-alcohol exemplifies a multifunctional linker by providing three distinct points of functionality:
The Lipoamide Group: For stable anchoring to surfaces or for creating redox-sensitive systems. axispharm.com
The PEG Spacer: To enhance aqueous solubility and provide spatial separation between conjugated molecules. broadpharm.com
The Alcohol Group: A reactive handle for the covalent attachment of other molecules or for further chemical derivatization. broadpharm.com
This integration of functionalities within a single, relatively small molecule is crucial for constructing the highly organized and complex molecular architectures required in modern chemical and biological research. cornell.edursc.org
| Linker Type | Description | Significance in Synthesis and Bioconjugation |
|---|---|---|
| Monofunctional | Designed to connect two components or release a single type of functional group. acs.org | Fundamental for basic conjugation and peptide synthesis. acs.org |
| Bifunctional | Contains two reactive ends, which can be the same (homobifunctional) or different (heterobifunctional). chempep.com | Essential for cross-linking proteins and creating specific bioconjugates (e.g., amine-to-sulfhydryl linking). thermofisher.com |
| Multifunctional | Possesses more than two reactive sites or functionalities, allowing for the introduction of multiple chemical diversities. nih.govacs.org | Enables the creation of complex architectures like ADCs, functionalized nanoparticles, and diverse small molecule libraries. nih.govamericanpharmaceuticalreview.comcornell.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4S2/c16-7-9-19-11-10-18-8-6-15-14(17)4-2-1-3-13-5-12-20-21-13/h13,16H,1-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTNIUWBGVLVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Chemical Identity of Lipoamido Peg2 Alcohol
Systematic IUPAC Naming and Synonyms
The systematic name for Lipoamido-PEG2-alcohol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1,2-Dithiolane-3-pentanamide, N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]- . chemicalbook.com This formal designation precisely describes the molecular structure, identifying all functional groups and their relative positions.
In scientific literature and commercial contexts, Lipoamido-PEG2-alcohol is also known by several synonyms. These include:
LA-PEG2-OH chemicalbook.com
LIPOAMIDO-PEG2-OH chemicalbook.com
These synonyms offer abbreviated and convenient alternatives to the full IUPAC name, facilitating ease of communication within the research community.
Table 1: Nomenclature of Lipoamido-PEG2-alcohol
| Nomenclature Type | Name |
|---|---|
| Systematic IUPAC Name | 1,2-Dithiolane-3-pentanamide, N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]- |
| Common Synonyms | LA-PEG2-OH, this compound |
Fundamental Structural Elements: Lipoamide (B1675559) Moiety and PEG2 Chain
Lipoamido-PEG2-alcohol is a composite molecule, meticulously designed with two primary structural components: a lipoamide moiety and a polyethylene (B3416737) glycol (PEG) chain of two units, terminating in a hydroxyl group. These elements are connected via a stable amide bond.
Lipoamide Moiety
The lipoamide portion of the molecule is the functional form of lipoic acid, where the carboxylic acid is converted to an amide. wikipedia.org This moiety is characterized by a five-membered heterocyclic ring system known as a 1,2-dithiolane (B1197483). chemicalbook.comwikipedia.org This ring contains a disulfide bond (-S-S-) which is a key feature influencing its chemical reactivity.
The 1,2-dithiolane ring is notable for its inherent ring strain due to the geometric constraints on the disulfide bond. nih.gov This strain renders the disulfide bond susceptible to cleavage under certain reductive conditions, a property that is harnessed in various biochemical applications. The sulfur atoms in the dithiolane ring are nucleophilic in nature. chemicalbook.com The reactivity of the dithiolane ring is a critical aspect of the lipoamide moiety's function in biological systems and in its application as a chemical tool.
PEG2 Chain
The second fundamental component is the PEG2 chain, a short, hydrophilic polymer consisting of two repeating ethylene oxide units (-CH2-CH2-O-). chempep.comyoutube.com The general structure of a PEG chain is represented as H−(O−CH2−CH2)n−OH. wikipedia.org In the case of Lipoamido-PEG2-alcohol, 'n' is equal to two, and the terminal hydroxyl group (-OH) provides a reactive site for further chemical modifications.
Table 2: Structural Components of Lipoamido-PEG2-alcohol
| Component | Key Features |
|---|---|
| Lipoamide Moiety | Contains a 1,2-dithiolane ring with a reactive disulfide bond. Derived from lipoic acid. |
| PEG2 Chain | Composed of two ethylene oxide units. Confers hydrophilicity and water solubility. Terminates in a reactive hydroxyl group. |
Synthetic Methodologies for Lipoamido Peg2 Alcohol
Precursor Synthesis and Derivatization Strategies
The primary precursors for Lipoamido-PEG2-alcohol are α-lipoic acid (LA) and a suitable amino-PEG2-alcohol linker. Lipoic acid, a naturally occurring dithiol compound, serves as a vital cofactor in mitochondrial bioenergetic reactions and provides the characteristic disulfide moiety. researchgate.netresearchgate.net The PEG linker enhances aqueous solubility and provides a flexible spacer.
Derivatization of these precursors is a common strategy to facilitate the final coupling reaction or to introduce specific functionalities. For instance, lipoic acid's carboxylic acid group is the primary site for conjugation. In some methodologies, a monomer like 2-Hydroxyethyl methacrylate (B99206) (HEMA) can be conjugated with lipoic acid through carbodiimide (B86325) coupling to yield HEMA-LA, a precursor for subsequent polymerizations or reactions. nih.gov
The PEG component is typically a discrete PEG (dPEG) molecule to ensure uniformity, rather than a polymeric mixture. google.com The precursor required is an amino-PEG2-alcohol, a heterobifunctional linker with a terminal amine group for amide bond formation with lipoic acid and a terminal hydroxyl group which remains as the alcohol functionality in the final product. The synthesis of such PEG linkers can be complex, often starting from materials like 2-(2-(2-Chloroethoxy)ethoxy)ethanol. chemsrc.com
Table 1: Key Precursors for Lipoamido-PEG2-alcohol Synthesis
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Group(s) |
|---|---|---|---|
| α-Lipoic Acid | C₈H₁₄O₂S₂ | 206.33 | Carboxylic Acid, Disulfide |
Coupling Reactions for Lipoamide (B1675559) and PEG Linkage Formation
The central chemical transformation in synthesizing Lipoamido-PEG2-alcohol is the formation of a stable amide bond between the carboxylic acid of lipoic acid and the primary amine of the amino-PEG2-alcohol linker. Several well-established coupling strategies are employed for this purpose.
Carbodiimide-Mediated Coupling: This is one of the most common methods. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid of lipoic acid. peptide.com The reaction is often catalyzed by an additive such as 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and yield. nih.govnih.gov A specific example is the Steglich esterification, which uses DCC and DMAP to form an ester linkage, a principle that is readily adapted for amide bond formation. nih.gov The use of water-soluble EDC is advantageous as the urea (B33335) byproduct can be easily removed by aqueous extraction, simplifying purification. peptide.com
Activated Ester Method: An alternative to in-situ activation involves first converting the lipoic acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester. This stable intermediate can then be isolated and reacted with the amino-PEG2-alcohol in a separate step to form the desired amide bond. broadpharm.comthermofisher.com
Thiol-ene Reactions: While not typically used for the primary amide linkage, thiol-ene click chemistry represents another important reaction involving lipoic acid. researchgate.net This reaction targets the dithiolane ring and is more commonly used for cross-linking or surface immobilization after the primary Lipoamido-PEG2-alcohol structure has been formed. nih.govnih.govacs.org
Table 2: Comparison of Common Coupling Reaction Conditions
| Coupling Method | Reagents | Solvent(s) | Typical Conditions | Key Features |
|---|---|---|---|---|
| Carbodiimide Coupling | Lipoic Acid, Amino-PEG2-alcohol, EDC or DCC, DMAP (cat.) | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature, under N₂, 24 hours | High efficiency; DCC byproduct (DCU) is insoluble, while EDC byproduct is water-soluble. nih.govpeptide.comnih.gov |
The progress of these coupling reactions can be monitored using techniques like thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). broadpharm.com Final product purification is typically achieved through column chromatography.
General Considerations for Synthetic Scale-Up in Research Contexts
Transitioning the synthesis of Lipoamido-PEG2-alcohol from a small laboratory scale to a larger, multi-gram scale for extensive research requires several considerations. google.com
Reaction Efficiency and Atom Economy: High-yield reactions are paramount. "Click" chemistry reactions, such as the thiol-ene reaction (for other applications) or highly efficient amide bond formations, are preferred due to their speed, high efficiency, and minimal byproduct formation. researchgate.netacs.org
Purification Strategy: Purification by column chromatography, while effective at the milligram scale, can be cumbersome and costly for larger quantities. Developing methods for purification via crystallization or liquid-liquid extraction is often necessary for scale-up. The choice between DCC and water-soluble EDC can significantly impact the purification strategy. peptide.comnih.gov
Solvent and Reagent Selection: The choice of solvents and reagents must be re-evaluated for cost, safety, and environmental impact. The use of greener solvents, such as polyethylene (B3416737) glycol itself (e.g., PEG-400), has been explored for some cross-coupling reactions and represents a potential area for process optimization. mdpi.com
Process Robustness: The synthetic route must be robust and reproducible. This involves optimizing reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality and yield. The stability of intermediates, like an activated NHS ester, must also be considered. medchemexpress.com
By carefully addressing these factors, the synthesis can be efficiently scaled to produce the quantities of Lipoamido-PEG2-alcohol required for advanced applications in research and development.
Chemical Reactivity and Functionalization Potential of Lipoamido Peg2 Alcohol
Reactivity Profile of the Terminal Alcohol Group for Further Derivatization
The terminal primary alcohol (-OH) group on the PEG2 spacer is a key site for derivatization, allowing for the introduction of a wide range of other functional groups. broadpharm.combroadpharm.comdcchemicals.com Its reactivity is characteristic of primary alcohols and includes oxidation, esterification, and etherification.
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org
Partial Oxidation to Aldehydes: Using milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) allows for the controlled oxidation of the primary alcohol to an aldehyde. libretexts.org To prevent further oxidation to a carboxylic acid, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms. chemguide.co.uklibretexts.org The resulting aldehyde can then participate in reactions like oxime ligation or hydrazone formation, which are useful in bioorthogonal chemistry. axispharm.comwikipedia.org
Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in acidic solution, and heating under reflux will fully oxidize the primary alcohol to a carboxylic acid. chemguide.co.uksenecalearning.com This carboxylic acid can then be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with amine groups on biomolecules. iris-biotech.de
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form ester linkages. Similarly, etherification reactions can be performed to create stable ether bonds. These reactions are fundamental for attaching a variety of molecules to the Lipoamido-PEG2-alcohol linker.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Partial Oxidation | PCC or DMP in dichloromethane | Aldehyde (-CHO) | Oxime ligation, hydrazone formation, reductive amination libretexts.orgaxispharm.com |
| Full Oxidation | Acidified K₂Cr₂O₇, heat under reflux | Carboxylic Acid (-COOH) | Amide bond formation (e.g., with NHS ester activation) chemguide.co.ukiris-biotech.de |
| Esterification | Carboxylic acid (or derivative) with acid catalyst | Ester (-COO-R) | Hydrolysis to release attached molecule |
| Etherification | Alkyl halide with a strong base (Williamson ether synthesis) | Ether (-O-R) | Generally stable linkage |
Functional Group Interconversions for Orthogonal Conjugation
The terminal alcohol of Lipoamido-PEG2-alcohol serves as a precursor for introducing other functional groups, enabling a wider array of conjugation strategies, including orthogonal "click chemistry" reactions. wikipedia.orgnih.gov
A common and highly useful interconversion is the transformation of the alcohol into an amine or an azide (B81097). nih.gov
Conversion to Azide: The alcohol can be converted to a tosylate or mesylate, which is then displaced by sodium azide to yield an azido-terminated PEG linker. researchgate.net This azide group is a key component for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, which are staples of click chemistry. lumiprobe.comaxispharm.com
Conversion to Amine: The azide-terminated linker can be subsequently reduced to a primary amine using reagents like triphenylphosphine (B44618) (a Staudinger reaction) or by hydrogenation. nih.govresearchgate.netgoogle.com Alternatively, the alcohol can be converted to a phthalimide (B116566) and then treated with hydrazine. nih.gov The resulting amine is nucleophilic and can react with activated esters, isothiocyanates, and other electrophiles to form stable conjugates. iris-biotech.de
These interconversions allow for a modular approach to bioconjugation, where different components can be attached to the linker with high specificity and efficiency. issuu.com
| Starting Group | Intermediate Step | Reagents for Conversion | Final Functional Group | Orthogonal Reaction Partner |
|---|---|---|---|---|
| Alcohol (-OH) | Tosylation/Mesylation | 1. TsCl or MsCl, pyridine (B92270) 2. NaN₃ | Azide (-N₃) | Alkyne (Click Chemistry) researchgate.net |
| Azide (-N₃) | - | H₂, Pd/C or PPh₃ | Amine (-NH₂) | Activated Esters, Isothiocyanates nih.govgoogle.com |
Interactions and Transformations of the Lipoamide (B1675559) Moiety
The lipoamide moiety, derived from lipoic acid, possesses its own distinct and crucial reactivity centered on its 1,2-dithiolane (B1197483) ring. smolecule.com
Reduction of the Disulfide Bond: The cyclic disulfide bond is the most reactive feature of the lipoamide group. It can be readily reduced to a pair of free thiol (dithiol) groups by various reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or biologically by enzymes like dihydrolipoamide (B1198117) dehydrogenase with NADH. nih.govnih.govlibretexts.org This redox-responsive behavior is a key feature for applications in drug delivery, where the disulfide bond can be cleaved in the reducing environment inside a cell, triggering the release of a conjugated payload. axispharm.comrsc.org
Interaction with Metal Surfaces: The sulfur atoms of the lipoamide group, particularly in its reduced dithiol form, have a strong affinity for heavy metal surfaces. This property is extensively used for anchoring molecules to gold nanoparticles and surfaces, forming stable self-assembled monolayers. smolecule.comfrontiersin.orgunimi.itresearchgate.net This interaction is critical for developing biosensors, functionalized nanoparticles for drug delivery, and other nanomaterials. smolecule.com
Polymerization: Lipoic acid and its derivatives can undergo ring-opening polymerization, initiated by heat, radicals, or thiols, to form polymers with disulfide bonds in the backbone. nih.govgoogle.comresearchgate.netmdpi.com This property allows for the creation of degradable polymers and cross-linked networks. google.comresearchgate.net While Lipoamido-PEG2-alcohol itself is typically used as a discrete linker, the tendency of the lipoamide moiety to polymerize on surfaces is a factor to consider during the functionalization of nanoparticles. researchgate.net
| Transformation/Interaction | Description | Key Applications |
|---|---|---|
| Disulfide Reduction | The cyclic disulfide bond is cleaved to form two thiol groups (-SH) by reducing agents. libretexts.org | Triggered drug release in reducing intracellular environments. axispharm.com |
| Metal Surface Binding | The sulfur atoms form strong dative bonds with gold and other metal surfaces. frontiersin.orgunimi.it | Immobilization on gold nanoparticles and surfaces for biosensors and drug delivery. smolecule.com |
| Polymerization | The 1,2-dithiolane ring can open and polymerize, forming poly(disulfide) chains. nih.govmdpi.com | Formation of degradable polymer networks and surface coatings. researchgate.net |
Advanced Research Applications of Lipoamido Peg2 Alcohol
Strategic Design of Bioconjugates for Molecular Studies
The distinct functional groups of Lipoamido-PEG2-alcohol make it a valuable component in the design of bioconjugates, which are molecules created by linking a biological molecule to another molecule, such as a drug or a probe. purepeg.com The lipoamide (B1675559) group can facilitate attachment to specific targets, and the PEG linker helps to improve the solubility and stability of the resulting conjugate. axispharm.comaxispharm.com
Conjugation with Peptides and Proteins for Probe Development
Lipoamido-PEG2-alcohol serves as a linker for conjugating with peptides and proteins to develop specialized probes for molecular studies. broadpharm.com The terminal alcohol can be chemically modified to react with functional groups on peptides or proteins, such as amines or carboxylic acids. The lipoamide portion of the molecule can then be used to anchor the conjugate to specific cellular components or to introduce a redox-sensitive element.
The PEG linker plays a crucial role in these conjugates by increasing their solubility in aqueous environments and reducing non-specific interactions. Shorter PEG linkers, like the PEG2 in Lipoamido-PEG2-alcohol, have been shown to improve the performance of targeted optical imaging probes by optimizing the distance between the targeting moiety and the imaging agent. medkoo.com This strategic design allows for the creation of highly specific and effective probes for studying biological processes.
| Component | Function in Peptide/Protein Probes | Relevant Properties |
| Lipoamide | Anchoring to cellular targets; introducing redox sensitivity. | Contains a disulfide bond. axispharm.com |
| PEG2 Linker | Enhances solubility; provides spatial separation. | Hydrophilic; short chain length. broadpharm.commedkoo.com |
| Alcohol | Site for conjugation to peptides/proteins. | Reactive hydroxyl group. broadpharm.com |
Integration into Proteolysis Targeting Chimeras (PROTACs) for Chemical Biology Research
Lipoamido-PEG2-alcohol is utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medkoo.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov This technology has become a powerful tool in chemical biology for studying protein function by enabling acute protein loss. nih.gov
Linker Utility in Nucleic Acid and Small Molecule Conjugation
The versatility of Lipoamido-PEG2-alcohol extends to its use as a linker in the conjugation of nucleic acids and other small molecules. axispharm.com The terminal alcohol group can be functionalized to react with various chemical groups present on nucleic acids or small molecule drugs. broadpharm.com This allows for the creation of conjugates with tailored properties for specific research applications.
For instance, in the development of drug delivery systems, a therapeutic small molecule can be attached to Lipoamido-PEG2-alcohol. axispharm.com The lipoamide's disulfide bond can be designed to be cleaved under specific biological conditions, such as the reducing environment inside a cell, leading to the controlled release of the drug at the target site. axispharm.com Similarly, conjugating this linker to nucleic acids can aid in their delivery and cellular uptake for gene therapy research. nih.gov
Functionalization of Research Materials and Surfaces
The chemical properties of Lipoamido-PEG2-alcohol also make it suitable for modifying the surfaces of various materials used in research, enhancing their functionality and compatibility with biological systems. axispharm.compurepeg.com
Surface Modification of Nanoparticles for Experimental Systems
Lipoamido-PEG2-alcohol is employed in the surface modification of nanoparticles to create advanced experimental systems. axispharm.com Nanoparticles are increasingly used in biomedical research for applications such as drug delivery and imaging. nih.gov Modifying their surface is often necessary to improve their stability, biocompatibility, and targeting capabilities. nih.gov
The lipoamide group of Lipoamido-PEG2-alcohol can anchor the molecule to the surface of certain types of nanoparticles, such as gold nanoparticles. medkoo.com The PEG chain then extends from the surface, creating a hydrophilic layer that can prevent the aggregation of nanoparticles and reduce non-specific protein adsorption. nih.gov This process, known as PEGylation, can improve the circulation time and performance of nanoparticles in biological systems. axispharm.com The terminal alcohol group can be further functionalized to attach targeting ligands, enabling the nanoparticles to specifically bind to certain cells or tissues. nih.gov
| Nanoparticle System | Modification Strategy | Desired Outcome |
| Gold Nanoparticles | Lipoamide anchors to the gold surface. | Enhanced stability and biocompatibility. medkoo.com |
| Lipid-Based Nanoparticles | Incorporation into the lipid layer. | Improved circulation and targeted delivery. nih.govnih.gov |
Incorporation into Polymeric Hydrogels and Biomaterial Scaffolds for in vitro Studies
Lipoamido-PEG2-alcohol can be incorporated into polymeric hydrogels and other biomaterial scaffolds for in vitro research. axispharm.com Hydrogels are three-dimensional networks of polymers that can absorb large amounts of water, mimicking the extracellular matrix of soft tissues. nih.govresearchgate.net They are widely used as scaffolds in tissue engineering and for cell culture studies. nih.govmdpi.com
While synthetic hydrogels like those made from PEG are biocompatible, they often lack the biological cues necessary to support cell adhesion and function. nih.gov By incorporating molecules like Lipoamido-PEG2-alcohol into the hydrogel structure, researchers can introduce specific functionalities. The lipoamide group can serve as an attachment point for bioactive molecules, or the entire molecule can be used to modify the chemical and physical properties of the hydrogel. This allows for the creation of more complex and biologically relevant in vitro models for studying cell behavior and tissue development. frontiersin.org
Development of Chemical Probes for Cellular and Biochemical Investigations
Information not available in the public domain.
Design of Affinity Probes for Target Engagement Studies
Information not available in the public domain.
Applications in Activity-Based Protein Profiling (ABPP)
Information not available in the public domain.
Analytical and Characterization Methodologies for Lipoamido Peg2 Alcohol and Its Conjugates
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the molecular structure of Lipoamido-PEG2-alcohol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR analysis is used to verify the presence and connectivity of the different parts of the molecule: the lipoic acid moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal alcohol group. The integration of proton signals confirms the correct ratio of protons in each segment, while chemical shifts and coupling patterns affirm the specific chemical environment of the atoms, ensuring the final structure is identical to the expected one. biomart.cn For instance, characteristic peaks corresponding to the methylene (B1212753) protons of the PEG linker, the dithiolane ring, and the aliphatic chain of the lipoamido group are expected in the spectrum. broadpharm.com
Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of Lipoamido-PEG2-alcohol. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the molecular formula. axispharm.com The theoretical values for Lipoamido-PEG2-alcohol are well-established, and experimental data from MS analysis is compared against these figures to confirm the identity of the compound. medkoo.com
Below is a table summarizing the key mass spectrometry data for Lipoamido-PEG2-alcohol.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₂₇NO₄S₂ | broadpharm.commedkoo.com |
| Molecular Weight | 337.49 g/mol | broadpharm.commedkoo.com |
| Exact Mass | 337.1381 | medkoo.com |
| Elemental Analysis | C: 49.82%, H: 8.06%, N: 4.15%, O: 18.96%, S: 19.00% | medkoo.com |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are critical for assessing the purity of Lipoamido-PEG2-alcohol and for separating it from starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of PEG linkers like Lipoamido-PEG2-alcohol. medkoo.com The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. By analyzing the resulting chromatogram, the percentage of the desired compound can be quantified relative to any impurities present. Commercial suppliers of Lipoamido-PEG2-alcohol typically specify a purity level of greater than 95% as determined by HPLC analysis. broadpharm.comaxispharm.commedkoo.comaxispharm.com This level of purity is crucial for subsequent conjugation reactions to ensure high yields and a homogenous final product.
Advanced Methods for Characterization of Conjugated Assemblies (e.g., Dynamic Light Scattering for nanoparticles, if applicable to research constructs)
When Lipoamido-PEG2-alcohol is used as a linker to create larger assemblies, such as functionalized nanoparticles for drug delivery or diagnostic applications, additional characterization methods are required.
Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the size distribution and stability of nanoparticles in a liquid dispersion. nih.govanton-paar.com DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly. anton-paar.com
For nanoparticles functionalized with Lipoamido-PEG2-alcohol, DLS provides critical data on:
Mean Hydrodynamic Diameter (Z-average): This represents the average effective size of the particles in solution. Successful conjugation of the linker and any subsequent molecules may lead to a predictable increase in particle size. researchgate.net
Polydispersity Index (PDI): This index is a measure of the broadness of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse or uniform population of nanoparticles, which is often a critical requirement for biological applications. researchgate.netresearchgate.net
The characterization of such nanoparticle-conjugate assemblies is vital. For instance, peptide-drug conjugates (PDCs) can be conjugated with gold nanoparticles to enhance their stability, and DLS would be a key method to characterize the resulting assembly. The technique is essential for quality control and for understanding how surface modifications with linkers like Lipoamido-PEG2-alcohol affect the physical properties of the final construct. nih.gov
Future Directions and Emerging Research Avenues for Lipoamido Peg2 Alcohol
Novel Synthetic Approaches for Analogues and Derivatives
The future development of Lipoamido-PEG2-alcohol applications hinges on the ability to synthesize a diverse range of analogues and derivatives with tailored properties. Research in this area is exploring modifications of its core components: the lipoamide (B1675559) anchor, the PEG spacer, and the terminal alcohol group.
The terminal hydroxyl group is a primary site for derivatization, allowing for its conversion into other functional groups through well-established chemical reactions like esterification or etherification. broadpharm.com This enables the creation of a library of Lipoamido-PEG2 derivatives. For instance, converting the alcohol to an azide (B81097) (–N₃) creates a derivative suitable for "click chemistry," specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the efficient and specific conjugation of the linker to molecules containing alkyne groups.
Another key area of synthetic exploration is the modification of the PEG spacer length. While Lipoamido-PEG2-alcohol is preferred for applications where reduced steric hindrance is critical, such as in certain small-molecule conjugates, analogues with longer PEG chains (e.g., PEG3, PEG4, PEG11) are being synthesized. nih.gov Increasing the PEG chain length enhances hydrophilicity and flexibility, which can improve the solubility and pharmacokinetic properties of the final conjugate.
Furthermore, novel synthetic strategies involve coupling the Lipoamido-PEG2 moiety to more complex molecules. For example, the synthesis of PROTACs (Proteolysis-targeting chimeras) can involve Lipoamido-PEG2-alcohol as a foundational linker. medchemexpress.com The synthesis would involve activating the lipoamide component and coupling it to the PEG chain, with the terminal alcohol then serving as a point of attachment for either the E3 ligase ligand or the target protein ligand.
| Derivative Type | Synthetic Strategy | Potential Application |
| Azide Derivative | Conversion of the terminal alcohol to an azide group. | Click chemistry conjugations, bioconjugation. |
| Peptide Conjugate | Coupling of peptides to the terminal alcohol group. | Targeted drug delivery, functionalized nanoparticles. nih.gov |
| Varied PEG-length Analogues | Synthesis with longer or shorter PEG chains. | Fine-tuning of solubility, flexibility, and steric hindrance. |
Expansion of Applications in Multifunctional Chemical Probe Development
Lipoamido-PEG2-alcohol is increasingly recognized as a versatile linker for the construction of sophisticated, multifunctional chemical probes. These probes are designed to perform several tasks simultaneously, such as targeting, imaging, and therapeutic action.
A significant emerging application is in the development of PROTACs . medchemexpress.com Lipoamido-PEG2-alcohol can serve as the central scaffold connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination and subsequent degradation of the target protein. The PEG2 linker's length and flexibility are critical for orienting the two ligands optimally for this ternary complex formation.
Research is also underway to create multifunctional nanocarriers using Lipoamido-PEG linkers. researchgate.net By employing sequential "click" chemistry, researchers can attach various functional units to a core structure. For example, a nanocarrier could be synthesized to include a Lipoamido-PEG unit for anchoring or solubility, a fluorescent dye (like BODIPY) for imaging, and a bioactive molecule (like α-lipoic acid itself) for therapeutic effect. researchgate.net This creates a single chemical entity capable of tracking, delivery, and action within a biological system.
The development of such probes for targeted drug delivery is another promising avenue. The lipoamide group can facilitate interaction with cell membranes or be used to anchor the probe to a nanoparticle, while the terminal alcohol can be functionalized with a targeting moiety, such as a peptide or antibody, to direct the probe to specific cells or tissues. nih.govaxispharm.com
| Probe Type | Role of Lipoamido-PEG2-alcohol | Research Focus |
| PROTACs | Serves as a flexible linker connecting the target protein ligand and the E3 ligase ligand. medchemexpress.com | Optimizing linker length and composition for efficient protein degradation. |
| Multifunctional Nanocarriers | Acts as a component for solubility and can be linked to imaging agents and drugs. researchgate.net | Synthesizing single-molecule probes for simultaneous imaging and therapy ("theranostics"). researchgate.net |
| Targeted Delivery Systems | Functions as a linker to attach targeting peptides or antibodies to a drug or nanoparticle. nih.govaxispharm.com | Enhancing the specificity and efficacy of drug delivery to reduce side effects. axispharm.com |
Integration into Advanced Materials for Next-Generation Research Tools
The integration of Lipoamido-PEG2-alcohol into advanced materials is paving the way for next-generation research tools, particularly in the fields of biosensing and nanotechnology.
A key application is the formation of Self-Assembled Monolayers (SAMs) on noble metal surfaces, especially gold. nih.goviris-biotech.de The lipoamide group, with its dithiolane ring, forms strong and stable dative bonds with gold surfaces, creating a robust and well-ordered monolayer. nih.goviris-biotech.de This is a significant advantage over monothiol linkers, which are more easily displaced. iris-biotech.de The PEG chain extends away from the surface, creating a hydrophilic and bio-inert layer that resists non-specific protein adsorption, a critical feature for reliable biosensor performance. iris-biotech.denih.govnumberanalytics.com The terminal alcohol group can then be used to immobilize specific biological molecules like antibodies, enzymes, or nucleic acids, creating a highly selective sensing interface. unibs.it
This technology is central to the development of advanced biosensors , including those based on Surface Plasmon Resonance (SPR), for detecting specific analytes with high sensitivity and selectivity. nih.govresearchgate.net
Furthermore, Lipoamido-PEG2-alcohol is instrumental in the functionalization of nanoparticles , particularly gold nanoparticles (AuNPs). nih.govnih.gov By coating AuNPs with Lipoamido-PEG2-alcohol and its derivatives, researchers can create stable, biocompatible nanostructures for a variety of applications. These functionalized nanoparticles can be used for:
Targeted Drug Delivery: The nanoparticles serve as a scaffold, with the Lipoamido-PEG linker attaching both the drug payload and targeting ligands. This is a core concept in the design of lipid-polymer hybrid nanoparticles and thermosensitive liposomes for controlled drug release. nih.govnih.gov
Cellular Imaging and Tracking: A fluorescent dye can be attached to the end of the PEG chain, allowing the nanoparticles to be used as probes to track cellular processes with high precision. nih.gov
Theranostics: Combining therapeutic agents and imaging agents on the same nanoparticle allows for simultaneous diagnosis and treatment.
The ability to control the surface chemistry of materials with molecular precision using linkers like Lipoamido-PEG2-alcohol is a cornerstone of these emerging technologies.
| Material/Tool | Function of Lipoamido-PEG2-alcohol | Emerging Application |
| Self-Assembled Monolayers (SAMs) | Forms a stable anchor to gold surfaces via the lipoamide group; the PEG chain provides a functionalizable, anti-fouling layer. iris-biotech.denih.gov | Development of highly sensitive and specific electrochemical and optical biosensors. numberanalytics.comunibs.it |
| Functionalized Gold Nanoparticles | Stabilizes nanoparticles in biological media and provides a linker for attaching targeting molecules, drugs, or dyes. nih.govnih.gov | Creating nanocarriers for targeted cancer therapy and high-resolution cellular imaging. nih.govnih.gov |
| Lipid-Polymer Hybrid Nanoparticles | Acts as a surface-modifying agent to improve stability, circulation time, and provide attachment points for targeting. nih.gov | Designing next-generation platforms for controlled and targeted drug delivery. nih.gov |
Q & A
Q. What are the recommended analytical techniques for characterizing Lipoamido-PEG2-alcohol, and how should they be applied?
To confirm structural integrity and purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond-specific identification, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure solvent compatibility and calibration with reference standards. For functional group analysis, Fourier-transform infrared (FTIR) spectroscopy is critical. Cross-validate results with orthogonal methods to minimize artifacts, especially when analyzing PEGylated compounds prone to hygroscopicity .
Q. What protocols ensure reproducible synthesis of Lipoamido-PEG2-alcohol?
Optimize reaction conditions by controlling temperature (typically 20–25°C for PEG couplings), stoichiometric ratios (e.g., 1:1.2 molar ratio of lipoamide to PEG2-alcohol), and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or dialysis (MWCO 500–1000 Da) ensures removal of unreacted precursors. Document solvent batch variations (e.g., anhydrous DMF purity) and use Karl Fischer titration to verify solvent dryness, as residual water can hydrolyze intermediates .
Q. How should researchers design stability studies for Lipoamido-PEG2-alcohol under physiological conditions?
Conduct accelerated degradation studies at 37°C in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation kinetics using HPLC-MS every 24 hours for 7 days. Include controls with antioxidants (e.g., 0.1% BHT) to assess oxidative stability. For hydrolytic stability, vary buffer ionic strength to mimic intracellular vs. extracellular environments. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions .
Advanced Research Questions
Q. How can discrepancies in solubility parameters of Lipoamido-PEG2-alcohol across studies be resolved?
Discrepancies often arise from variations in solvent polarity, temperature, or impurities. Design a systematic solubility screen using a tiered approach:
- Step 1: Test solubility in solvents with incremental Hansen solubility parameters (e.g., water, DMSO, ethanol).
- Step 2: Quantify solubility via gravimetric analysis after 24-hour equilibration.
- Step 3: Use differential scanning calorimetry (DSC) to detect polymorphic forms that affect solubility. Cross-reference results with literature using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize variables for further investigation .
Q. What strategies optimize Lipoamido-PEG2-alcohol’s conjugation efficiency in nanoparticle drug delivery systems?
To enhance conjugation yield:
- Surface Functionalization: Pre-activate nanoparticles (e.g., gold NPs) with thiol-reactive linkers to target lipoamide’s dithiolane moiety.
- Stoichiometric Control: Use molar excess (5:1) of Lipoamido-PEG2-alcohol to nanoparticle surface groups.
- Kinetic Monitoring: Track conjugation efficiency via UV-Vis spectroscopy (e.g., shifts in plasmon resonance peaks) or fluorescence quenching assays. Validate cellular uptake efficiency using confocal microscopy with fluorophore-tagged conjugates and flow cytometry to quantify internalization rates .
Q. How should researchers address conflicting data on Lipoamido-PEG2-alcohol’s cytotoxicity in in vitro models?
Apply a multi-parametric analysis:
- Assay Selection: Combine MTT, LDH release, and live/dead staining to capture metabolic activity, membrane integrity, and viability.
- Dose-Response Curves: Test concentrations from 0.1–100 µM, accounting for PEG’s potential interference with assay reagents.
- Cell Line Variability: Compare results across primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to identify lineage-specific effects. Use meta-analysis tools to aggregate data from ≥5 independent studies, adjusting for batch effects and normalization methods .
Methodological Best Practices
- Data Contradiction Analysis: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to dissect variables in conflicting studies. For example, differences in "Intervention" (e.g., solvent additives) may explain divergent cytotoxicity results .
- Literature Review: Follow ’s protocol to extract methodological details (e.g., sample size, assay conditions) from ≥6 peer-reviewed articles, ensuring comparability in meta-analyses.
- Peer Review Preparation: Anticipate reviewer questions on statistical robustness (e.g., p-value adjustments for multiple comparisons) and reproducibility (e.g., raw data availability in repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
